H 74

説明

BenchChem offers high-quality H 74 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H 74 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

71144-20-2 |

|---|---|

分子式 |

C14H10Cl2N2 |

分子量 |

277.1 g/mol |

IUPAC名 |

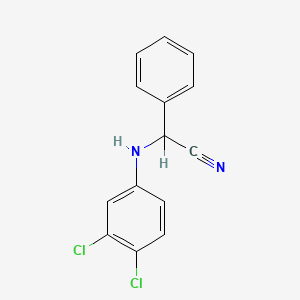

2-(3,4-dichloroanilino)-2-phenylacetonitrile |

InChI |

InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H |

InChIキー |

SCDQQTLWNUACAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |

同義語 |

(3,4-dichloroanilino)phenylacetonitrile H 74 H-74 |

製品の起源 |

United States |

An In-depth Technical Guide to the Mechanism of Action of PF-3450074 in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that uniquely targets the viral capsid protein (CA).[1] Its mechanism of action is multifaceted and concentration-dependent, affecting both early and late stages of the viral lifecycle.[1] At lower concentrations, PF74 competitively inhibits the binding of essential host factors to the viral capsid, thereby disrupting nuclear entry and integration.[1][2] At higher concentrations, it destabilizes the capsid, leading to premature uncoating and the inhibition of reverse transcription.[1][3] This guide provides a comprehensive technical overview of PF-3450074's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.

Core Mechanism of Action

PF-3450074 exerts its antiviral effects by binding to a highly conserved pocket on the HIV-1 capsid protein. This binding site is located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[1][4] This strategic positioning allows PF-3450074 to interfere with critical viral processes in a bimodal, concentration-dependent manner.[5]

Bimodal, Concentration-Dependent Inhibition

The inhibitory effects of PF-3450074 are distinct at different concentration ranges:

-

Low Concentrations (≤ 2 µM): At these concentrations, PF-3450074 primarily functions by competing with host-cell proteins essential for the early stages of infection.[1][6] Specifically, it competitively inhibits the binding of Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153) to the same pocket on the viral capsid.[1][7] The disruption of these interactions impairs the proper trafficking of the pre-integration complex (PIC) to the nucleus and subsequent integration of viral DNA into the host genome.[1][2]

-

High Concentrations (> 5 µM): At higher concentrations, PF-3450074's mechanism shifts to inducing the premature and aberrant disassembly of the viral capsid, a process known as uncoating.[1][5] This rapid destabilization of the capsid core prevents the successful completion of reverse transcription.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and binding affinity of PF-3450074.

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| EC50 | 8-640 nM | Various HIV-1 isolates | Broad-spectrum inhibition | [7][9] |

| 0.72 µM | HIV wild type NL4-3 | [7][10] | ||

| 4.5 µM | HIV T107N mutant | [7][10] | ||

| 0.42 µM | MT-4 | Against HIV-1 NL4-3 strain | [11] | |

| IC50 | 1.5 ± 0.9 µM | PBMCs | Against HIV-193RW025 | [7] |

| 0.6 ± 0.20 µM | PBMCs | Against HIV-1JR-CSF | [7] | |

| 0.6 ± 0.10 µM | PBMCs | Against HIV-193MW965 | [7] | |

| 0.9 ± 0.5 µM | Not Specified | Median value | [7] | |

| CC50 | 90.5 ± 5.9 µM | Not Specified | [7] | |

| >70.50 µM | MT-4 | [11] | ||

| Kd | 176 ± 78 nM | CA hexamer | [7][10] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; Kd: Dissociation constant; PBMCs: Peripheral blood mononuclear cells.

Key Molecular Interactions and Pathways

PF-3450074's mechanism of action is intricately linked to its interaction with the HIV-1 capsid and the subsequent disruption of capsid-host factor interactions.

PF-3450074 Binding to the HIV-1 Capsid

PF-3450074 binds to a preformed pocket at the interface of the N-terminal and C-terminal domains of adjacent capsid protein subunits within the hexameric lattice.[4][8] This binding site is also utilized by the host proteins CPSF6 and NUP153.[4][5]

Signaling Pathway of Inhibition

The following diagram illustrates the dual, concentration-dependent inhibitory pathways of PF-3450074.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of PF-3450074 are provided below.

Antiviral Activity Assay (EC50 Determination)

This protocol is used to determine the concentration of PF-3450074 that inhibits HIV-1 replication by 50%.

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at an appropriate density.[11]

-

Compound Dilution: Prepare serial dilutions of PF-3450074 in cell culture medium.[11]

-

Treatment: Add the diluted compound to the cells.[11]

-

Infection: Add a predetermined amount of HIV-1 (e.g., NL4-3 strain) to the wells. Include virus-only and cell-only controls.[11]

-

Incubation: Incubate the plates for 4-5 days at 37°C.[11]

-

Quantification: Measure the extent of viral replication. This can be done by quantifying the p24 capsid protein in the supernatant using an ELISA, or by using a reporter virus (e.g., luciferase) and measuring the reporter activity.[12]

-

Calculation: Calculate the EC50 value as the compound concentration that results in a 50% reduction in viral replication compared to the virus-only control.[11]

In Vitro Uncoating Assay

This assay measures the effect of PF-3450074 on the stability of purified HIV-1 cores.

-

Core Isolation: Isolate native viral cores from concentrated virions by centrifugation through a detergent layer into a sucrose (B13894) density gradient.[3]

-

Treatment: Incubate the purified cores at 37°C in the presence or absence of various concentrations of PF-3450074.[3]

-

Separation: Separate core-associated (pelletable) and soluble CA protein by ultracentrifugation.[3]

-

Quantification: Quantify the amount of CA protein in the soluble and pellet fractions, for example, by Western blotting or ELISA.[4]

-

Analysis: An increase in soluble CA in the presence of PF-3450074 indicates destabilization and uncoating of the viral cores.[3] At 0.25 µM, PF74 has been shown to stimulate the uncoating of wild-type HIV-1 cores by approximately 100%.[3]

PF-3450074 Binding Assay

This protocol determines the binding of radiolabeled PF-3450074 to HIV-1 particles.

-

Incubation: Incubate concentrated wild-type or mutant HIV-1 particles with radiolabeled PF-3450074 (e.g., [3H]PF74).[3][13]

-

Separation: Subject the mixture to equilibrium sucrose gradient ultracentrifugation to separate virus particles from unbound compound.[3]

-

Fractionation and Pelleting: Fractionate the gradient and pellet the particles in each fraction by ultracentrifugation.[3]

-

Quantification: Quantify the radioactivity in the pellets by scintillation counting and the amount of CA protein by ELISA.[3]

-

Analysis: The ratio of radioactivity to p24 antigen indicates the extent of PF-3450074 binding to the virions.[13]

Mandatory Visualizations

The following diagrams provide visual representations of key experimental workflows and logical relationships in the study of PF-3450074.

Conclusion

PF-3450074 is a well-characterized inhibitor of HIV-1 with a novel and complex mechanism of action targeting the viral capsid.[1] Its bimodal, concentration-dependent activity, involving both the disruption of host factor interactions and the induction of premature uncoating, makes it a valuable tool for studying the intricacies of the HIV-1 replication cycle.[1][5] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

PF74: A Chemical Probe for Unraveling HIV-1 Capsid Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid, a conical fullerene-like shell composed of the viral capsid (CA) protein, is a critical determinant of viral infectivity. Beyond simply encapsulating the viral genome, the capsid is a dynamic structure that orchestrates multiple early-stage events in the viral life cycle, including reverse transcription, intracellular trafficking, and nuclear import.[1][2] Its essential and multifaceted roles make the HIV-1 capsid an attractive target for novel antiretroviral therapies.[3][4] PF-3450074 (PF74) is a potent small-molecule inhibitor that directly targets the HIV-1 CA protein, serving as an invaluable chemical probe to dissect the intricate biology of the viral capsid.[5][6] This technical guide provides a comprehensive overview of PF74, its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its interactions and effects.

Mechanism of Action: A Bimodal Effect on Capsid Stability

PF74 exhibits a complex, concentration-dependent mechanism of action that paradoxically involves both stabilization and destabilization of the HIV-1 capsid.[7][8] This dual activity has been a subject of extensive research, and the current understanding points to a bimodal model where the concentration of PF74 dictates its effect on the viral capsid.[9]

At low micromolar concentrations (≤ 2 µM) , PF74 is thought to interfere with the interaction between the HIV-1 capsid and essential host factors.[9][10] It competitively inhibits the binding of Cleavage and Polyadenylation Specific Factor 6 (CPSF6) and Nucleoporin 153 (NUP153) to a specific pocket on the CA protein.[5][11] This disruption is believed to impair the proper trafficking of the pre-integration complex (PIC) to the nucleus and subsequent integration of the viral DNA into the host genome.[10][12]

At higher concentrations (≥ 10 µM) , PF74 appears to induce premature and aberrant disassembly of the viral capsid, a process known as uncoating.[9][13] This accelerated uncoating disrupts the tightly regulated process of reverse transcription, which normally occurs within the protective environment of the intact capsid.[5][13] The premature exposure of the viral replication machinery to the cytoplasm leads to the inhibition of viral DNA synthesis.[13]

The PF74 Binding Site

X-ray crystallography has revealed that PF74 binds to a preformed pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[11][14] This binding site is the same one utilized by the host factors CPSF6 and NUP153, providing a structural basis for the competitive inhibition observed at lower PF74 concentrations.[11] The preferential binding of PF74 to assembled CA hexamers suggests that its primary target is the intact viral capsid.[11]

Quantitative Data

The following tables summarize key quantitative data related to the antiviral activity and binding affinity of PF74.

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 | TZM-GFP cells | 0.31 - 0.70 µM | [14] |

| SupT1 cells | ~0.3 µM | [10] | |

| Various HIV-1 isolates | 8 - 640 nM | [5] | |

| IC50 | HIV-1 in PBMCs | 0.6 - 1.5 µM | [5] |

| (S)-PF74 in HEK293T cells | 1.5 µM | [15] | |

| (R)-PF74 in HEK293T cells | 19 µM | [15] | |

| CC50 | TZM-GFP cells | 76 µM | [14] |

| TZM-bl cells | 90.5 ± 5.9 µM | [5] | |

| Binding Affinity (Kd) | CA Hexamer | 176 ± 78 nM | [5] |

| 5Mut CA Hexamer | 0.72 µM | [12] |

Table 1: Cellular Activity and Cytotoxicity of PF74. EC50 (50% effective concentration), IC50 (50% inhibitory concentration), and CC50 (50% cytotoxic concentration) values for PF74 in various cell-based assays.

| Interaction | Technique | Affinity (Kd) | Reference(s) |

| PF74 - CA Hexamer | Isothermal Titration Calorimetry (ITC) | 176 ± 78 nM | [5] |

| PF74 - 5Mut CA Hexamer | Equilibrium Dialysis | 1.03 µM | [12] |

| Nup153 peptide - CA hexamer | Isothermal Titration Calorimetry (ITC) | Not specified | [7] |

| CPSF6 peptide - CA hexamer | Isothermal Titration Calorimetry (ITC) | Not specified | [7] |

Table 2: Binding Affinity of PF74 and Host Factors to the HIV-1 Capsid. Dissociation constants (Kd) for the interaction of PF74 and host factor peptides with different forms of the HIV-1 capsid protein (CA).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PF74.

Antiviral Activity Assay in TZM-GFP Cells

This assay quantifies the ability of PF74 to inhibit HIV-1 infection in a cell-based model.

-

Materials:

-

TZM-GFP cells

-

96-well cell culture plates

-

HIV-1 stock (e.g., NL4-3)

-

PF74 stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Flow cytometer

-

-

Protocol:

-

Seed TZM-GFP cells in a 96-well plate at a density of 1 x 10^4 cells per well.[16]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PF74 in cell culture medium.

-

Replace the medium in the wells with the medium containing the PF74 dilutions. Include a "no drug" (DMSO only) control.

-

Incubate for 24 hours.[16]

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., MOI of 0.1).[16]

-

Incubate for an additional 48 hours.

-

Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the PF74 concentration and fitting the data to a dose-response curve.[17]

-

In Vitro HIV-1 Capsid Assembly Assay by Turbidity

This assay monitors the kinetics of CA protein assembly into capsid-like particles in real-time.

-

Materials:

-

Purified recombinant HIV-1 CA protein

-

96-well plate suitable for spectrophotometry

-

Assembly buffer (e.g., 50 mM NaPO4, pH 8.0, 1 mM DTT)[1]

-

PF74 stock solution (in DMSO)

-

Spectrophotometer with temperature control

-

-

Protocol:

-

In a 96-well plate, prepare the assembly buffer.[1]

-

Add the test compound (PF74) or a DMSO-only control to the appropriate wells.

-

Initiate the assembly reaction by adding the purified CA protein to the wells.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.[1]

-

Measure the absorbance (turbidity) at 350 nm every 1-2 minutes for 1-2 hours.[1]

-

Plot the absorbance at 350 nm versus time to generate an assembly curve. The effect of PF74 can be quantified by comparing the maximum turbidity, lag time, or the rate of assembly to the control reaction.

-

Capsid Stability Assay by Differential Ultracentrifugation

This assay measures the effect of PF74 on the stability of pre-assembled capsid-like structures.

-

Materials:

-

In vitro-assembled HIV-1 CA-NC complexes[18]

-

Stabilization buffer

-

Destabilization buffer[18]

-

PF74 stock solution (in DMSO)

-

70% (w/v) sucrose (B13894) solution in 1x PBS[18]

-

Ultracentrifuge and appropriate rotor (e.g., SW55)[18]

-

SDS-PAGE reagents and Western blot apparatus

-

-

Protocol:

-

To measure stabilization, incubate pre-assembled CA-NC complexes with PF74 in destabilization buffer.[18]

-

To measure destabilization, incubate pre-assembled CA-NC complexes with PF74 in stabilization buffer.[18]

-

Layer the reaction mixture over a 70% sucrose cushion in an ultracentrifuge tube.

-

Centrifuge at high speed to pellet the assembled capsids.

-

Carefully collect the supernatant (unassembled CA) and resuspend the pellet (assembled CA).

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blot using an anti-CA antibody.

-

Quantify the amount of CA in the pellet fraction to determine the degree of capsid stability.[19]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of PF74 to the HIV-1 CA protein.

-

Materials:

-

Protocol:

-

Dialyze the CA protein against the ITC buffer.[7]

-

Prepare a solution of PF74 in the same ITC buffer.

-

Load the CA hexamer solution (e.g., 200 µM) into the syringe and the PF74 solution (e.g., 30 µM) into the sample cell.[7]

-

Perform the titration experiment at a constant temperature (e.g., 28°C).[19]

-

Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]

-

Visualizations

The following diagrams illustrate key concepts related to PF74's mechanism of action and experimental workflows.

Caption: Dual mechanism of action of PF74 at low and high concentrations.

Caption: Experimental workflow for the antiviral activity assay.

Caption: Workflow for the in vitro capsid assembly turbidity assay.

Conclusion

PF74 has proven to be an indispensable tool for probing the complex biology of the HIV-1 capsid. Its unique bimodal mechanism of action, which is dependent on its concentration, has allowed researchers to dissect the distinct roles of the capsid in nuclear import and the protection of the reverse transcription complex. The quantitative data and experimental protocols provided in this guide offer a solid foundation for utilizing PF74 to further investigate the intricacies of HIV-1 replication and to aid in the development of novel capsid-targeting antiretroviral drugs. The continued study of PF74 and its interactions will undoubtedly yield further insights into the critical functions of the HIV-1 capsid, paving the way for new therapeutic strategies to combat HIV/AIDS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PF74 and Its Novel Derivatives Stabilize Hexameric Lattice of HIV-1 Mature-Like Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]

- 9. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PF-3450074

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3450074 (also known as PF-74) is a potent, small-molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2] Its discovery by Pfizer marked a significant advancement in the pursuit of novel antiretroviral therapies, offering a mechanism of action distinct from existing drug classes.[3][4] PF-3450074 exhibits a unique, concentration-dependent dual mechanism of action, interfering with both early and late stages of the viral lifecycle.[1] At lower concentrations, it competitively inhibits the binding of essential host factors, such as CPSF6 and NUP153, to the viral capsid, thereby disrupting nuclear entry and integration.[1][2] At higher concentrations, it destabilizes the capsid, leading to premature uncoating and the inhibition of reverse transcription.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of PF-3450074, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Discovery

PF-3450074 was identified by scientists at Pfizer through a high-throughput screening assay that encompassed the full HIV-1 replication cycle.[3][5] This screening effort aimed to identify compounds with novel mechanisms of action against HIV-1. PF-3450074 emerged from a cluster of structurally related compounds that inhibited HIV-1 replication at submicromolar concentrations.[5] Further investigation revealed that its antiviral activity targeted a post-entry stage of the viral lifecycle, prior to reverse transcription, and was independent of the viral envelope glycoproteins.[3][5] The compound demonstrated no inhibitory activity against HIV-1 protease or reverse transcriptase in biochemical assays, and HIV-1 mutants resistant to reverse transcriptase inhibitors remained susceptible to PF-3450074.[5] The target of PF-3450074 was identified as the viral capsid protein (CA), a novel target for small-molecule intervention at the time.[3][5]

Synthesis

The synthesis of enantiomerically enriched (S)- and (R)-PF-3450074 has been described, revealing that the (S)-enantiomer is significantly more active.[6][7] The following is a general synthetic scheme based on published literature.

Synthetic Scheme for PF-3450074

References

- 1. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the PF74 Binding Site on the HIV-1 Capsid Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the small molecule inhibitor PF-3450074 (PF74) on the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). PF74 is a critical tool for studying capsid biology and a foundational compound for the development of next-generation capsid-targeting antivirals. This document details the molecular interactions, quantitative binding data, and the intricate mechanism of action of PF74, along with detailed experimental protocols for its characterization.

The PF74 Binding Site: A Vulnerable Hub at the Capsid Hexamer Interface

The mature HIV-1 capsid is a conical shell composed of approximately 250 hexamers and 12 pentamers of the CA protein. This structure is essential for multiple stages of the viral lifecycle, including reverse transcription, cytoplasmic trafficking, and nuclear entry. PF74 targets a highly conserved pocket at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer within the CA hexamer.[1][2][3] This strategic location is not only crucial for capsid stability but is also the binding site for essential host cell proteins, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are co-opted by the virus to facilitate nuclear import and integration.[1][2][4]

Structural studies have revealed that PF74's phenylalanine core and aniline (B41778) moiety insert into a hydrophobic pocket formed by helices H3 and H4 of the NTD, while its indole (B1671886) ring extends to interact with helices H8 and H9 of the CTD of the neighboring subunit.[5][6][7] This bridging interaction is key to PF74's high-affinity binding to the assembled capsid hexamer.[1][2]

Quantitative Analysis of PF74 Binding and Antiviral Activity

The interaction of PF74 with the HIV-1 capsid and its resulting antiviral effect have been quantified by various biophysical and cell-based assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Target | Notes | Reference |

| Binding Affinity (Kd) | |||||

| 262 nM | Isothermal Titration Calorimetry (ITC) | Disulfide-stabilized CA hexamer | Demonstrates >10-fold higher affinity for the hexamer compared to the monomer. | [2] | |

| ~4 µM | Isothermal Titration Calorimetry (ITC) | Isolated CA-NTD | [2] | ||

| ~4 µM | Isothermal Titration Calorimetry (ITC) | Full-length, unassembled CA | [2] | ||

| 0.05 µM | Isothermal Titration Calorimetry (ITC) | Wild-type CA hexamers | [8] | ||

| 120 nM | Not Specified | CA hexamers | [9] | ||

| Antiviral Activity (EC50/IC50) | |||||

| ~500 nM | Cell-based assay | HIV-1 infection | [2] | ||

| ~0.3 µM | Cell-based assay (SupT1 cells) | HIV-1 infection | [10] | ||

| 0.70 µM | Cell-based assay (TZM-GFP cells) | HIV-1NL4-3 infection | [5] | ||

| 1.5 µM | Cell-based assay (HEK293T cells) | (S)-PF74 enantiomer | The (S)-enantiomer is significantly more active. | [11] | |

| 19 µM | Cell-based assay (HEK293T cells) | (R)-PF74 enantiomer | The (R)-enantiomer shows much lower activity. | [11] | |

| Cytotoxicity (CC50) | |||||

| 76 µM | Cell-based assay (TZM-GFP cells) | [5] |

Mechanism of Action: A Concentration-Dependent Bimodal Effect

PF74 exhibits a unique, concentration-dependent bimodal mechanism of inhibition that underscores the delicate balance of capsid stability required for successful infection.[12][13]

-

At low concentrations (≤ 2 µM): PF74 acts primarily by competitively inhibiting the binding of host factors CPSF6 and NUP153 to the capsid.[4][12] This interference disrupts the virus's ability to traffic to the nucleus and integrate its genetic material into the host genome. At these concentrations, PF74 does not significantly affect reverse transcription.[10]

-

At high concentrations (≥ 10 µM): PF74 appears to induce premature and aberrant uncoating of the capsid.[12][14][15] This rapid disassembly of the protective capsid shell leads to the degradation of the viral replication complex and a block in reverse transcription.[8][12] Paradoxically, some in vitro studies have shown that PF74 can stabilize CA hexamers and promote their assembly, suggesting that the drug may lock the capsid into a non-productive conformation that is incompatible with the dynamic changes required for proper uncoating.[12][16]

The following diagram illustrates the logical flow of PF74's bimodal mechanism of action.

References

- 1. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF74 in Elucidating Viral Uncoating: A Technical Guide

An In-depth Examination of a Key Small Molecule in HIV-1 Capsid Research for Researchers, Scientists, and Drug Development Professionals.

Introduction

The process of viral uncoating, the disassembly of the viral capsid to release the viral genome into the host cell, is a finely orchestrated and essential step in the retroviral life cycle. For Human Immunodeficiency Virus type 1 (HIV-1), the conical capsid core not only protects the viral RNA and enzymes but also plays an active role in reverse transcription, cytoplasmic trafficking, and nuclear import. The small molecule PF-3450074, commonly known as PF74, has emerged as an invaluable chemical probe for dissecting the intricate mechanisms of HIV-1 uncoating. By binding to a specific pocket on the viral capsid protein (CA), PF74 perturbs the stability and function of the viral core, providing researchers with a powerful tool to study this critical stage of infection. This technical guide provides a comprehensive overview of the role of PF74 in understanding viral uncoating, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Mechanism of Action: A Bimodal Effect on the HIV-1 Capsid

PF74 exhibits a concentration-dependent, bimodal mechanism of action, targeting the HIV-1 capsid at different stages of the early infection process.[1] It binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the hexameric lattice of the viral core.[1][2] This binding site is also recognized by host factors essential for viral replication, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).[1][2]

At low concentrations (≤ 2 µM) , PF74 primarily acts as a competitive inhibitor of these host factor interactions.[1] By occupying the binding pocket, PF74 prevents the engagement of CPSF6 and NUP153 with the viral capsid, thereby impairing the proper trafficking of the pre-integration complex (PIC) to the nucleus and subsequent integration of the viral DNA into the host genome.[1]

At higher concentrations (≥ 10 µM) , the effect of PF74 on the physical stability of the capsid becomes more pronounced. There have been conflicting reports in the literature, with some studies suggesting that PF74 destabilizes the capsid, leading to premature uncoating, while others indicate a stabilizing effect.[3][4] Recent evidence from advanced biophysical techniques, such as atomic force microscopy (AFM), suggests that at these higher concentrations, PF74 actually stabilizes the HIV-1 capsid lattice.[5][6] This hyper-stabilization is thought to interfere with the timely and coordinated disassembly of the core, which is necessary for efficient reverse transcription and the release of the viral genome.[5][6] This leads to a block in the viral life cycle prior to or during reverse transcription.[7]

The seemingly contradictory observations of destabilization versus stabilization may be reconciled by a model where PF74 binding induces a rapid opening or "cracking" of the capsid, while the remaining lattice is paradoxically stabilized against further disassembly.[8] This altered uncoating process is ultimately detrimental to successful infection.

Quantitative Data

The following tables summarize key quantitative data related to the activity and binding of PF74.

Table 1: Antiviral and Cytotoxic Activity of PF74

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 | TZM-GFP cells | 0.70 µM | |

| EC50 | SupT1 cells | ~0.3 µM | [7] |

| EC50 | Various HIV-1 isolates | 8-640 nM | |

| IC50 | HEK293T cells (S-enantiomer) | 1.5 µM | [1] |

| IC50 | HEK293T cells (R-enantiomer) | 19 µM | [1] |

| CC50 | TZM-GFP cells | 76 µM |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Table 2: Binding Affinity of PF74 to HIV-1 Capsid Protein (CA)

| CA Form | Method | Kd | Reference(s) |

| Recombinant CA hexamer (wild-type) | ITC | 0.05 µM | |

| Recombinant CA hexamer (wild-type) | Equilibrium Dialysis | 0.086 ± 0.026 µM | |

| Recombinant CA hexamer (4Mut resistant) | ITC | 0.22 µM | |

| Recombinant CA hexamer (4Mut resistant) | Equilibrium Dialysis | 0.232 ± 0.068 µM | |

| Disulfide-stabilized CA hexamer | ITC | 262 nM | [2] |

| Unassembled full-length CA | ITC | ~4 µM | [2] |

| Isolated N-terminal domain (NTD) | ITC | ~4 µM | [2] |

Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the effects of PF74 on HIV-1 uncoating are provided below.

Antiviral Activity Assay (TZM-bl/TZM-GFP Reporter Assay)

This assay quantifies the ability of PF74 to inhibit HIV-1 infection in a cell-based model.

Materials:

-

TZM-bl or TZM-GFP cells

-

96-well cell culture plates

-

HIV-1 stock (e.g., NL4-3)

-

PF74 stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent (for TZM-bl cells) or flow cytometer (for TZM-GFP cells)

Protocol:

-

Seed TZM-bl or TZM-GFP cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PF74 in cell culture medium. The final DMSO concentration should be kept constant across all wells.

-

Remove the existing medium from the cells and add the medium containing the PF74 dilutions. Include a "no drug" (DMSO only) control.

-

Incubate the cells with the compound for 1-2 hours.

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.1).

-

Incubate for 48 hours at 37°C.

-

For TZM-bl cells, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

For TZM-GFP cells, harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the PF74 concentration and fitting the data to a dose-response curve.

Cyclosporin A (CsA) Washout Assay

This cell-based assay is used to determine the kinetics of viral uncoating by measuring the time at which the viral capsid becomes inaccessible to the host restriction factor TRIM-CypA.[3][4]

Materials:

-

Owl Monkey Kidney (OMK) cells (endogenously expressing TRIM-CypA)

-

HIV-1 GFP reporter virus (VSV-G pseudotyped)

-

Cyclosporin A (CsA)

-

PF74 or other test compounds

-

Flow cytometer

Protocol:

-

Seed OMK cells in a multi-well plate.

-

Synchronously infect the OMK cells with the HIV-1 GFP reporter virus in the presence of CsA. CsA blocks TRIM-CypA, allowing the virus to infect the cells.[4]

-

To study the effect of PF74, add the compound at the time of infection.

-

At various time points post-infection, wash out the CsA from different wells. This allows TRIM-CypA to bind to any remaining intact (coated) viral capsids and restrict infection.

-

Continue to incubate the cells for 48-72 hours to allow for GFP expression from successfully established infections.

-

Harvest the cells and quantify the percentage of GFP-positive cells in each well using a flow cytometer.

-

The rate of uncoating is determined by the rate at which the virus becomes resistant to TRIM-CypA restriction after CsA washout. A faster loss of susceptibility indicates faster uncoating.

References

- 1. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]

- 2. Applications of Atomic Force Microscopy in HIV-1 Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]

- 4. Sample Preparation for Single Virion Atomic Force Microscopy and Super-resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Interaction of PF74 with Host Factors CPSF6 and NUP153

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a critical determinant of early post-entry events, orchestrating the journey of the viral genome to the host cell nucleus. This process is mediated by a sophisticated interplay with host cell proteins, notably the Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153). The small molecule PF-3450074 (PF74) is a potent HIV-1 inhibitor that targets the viral capsid, competitively disrupting these vital host-virus interactions. This technical guide provides a comprehensive overview of the molecular interactions between PF74, CPSF6, NUP153, and the HIV-1 capsid. It presents a compilation of quantitative binding data, detailed experimental protocols for studying these interactions, and visual diagrams of the key molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of virology, molecular biology, and antiviral drug development.

Introduction: The HIV-1 Capsid and its Interaction with Host Factors

The HIV-1 capsid is a conical fullerene-like structure composed of capsid protein (CA) monomers that assemble into hexamers and pentamers.[1] Beyond its role in encapsulating the viral genome, the capsid is a dynamic platform that engages with a variety of host factors to facilitate cytoplasmic transport, nuclear import, and ultimately, integration of the viral DNA into the host genome.[2]

Two such critical host factors are CPSF6 and NUP153. CPSF6 is a cellular protein involved in RNA processing that has been shown to bind directly to the HIV-1 capsid and is implicated in guiding the pre-integration complex (PIC) towards gene-dense regions of the chromatin for integration.[3] NUP153 is a component of the nuclear pore complex (NPC) that plays a crucial role in the nuclear import of the viral PIC. Both CPSF6 and NUP153 interact with a common binding pocket on the surface of the HIV-1 CA hexamer, located at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits.[4][5][6][7][8]

PF74 is a small molecule inhibitor of HIV-1 replication that targets this same binding pocket on the CA hexamer.[9] By doing so, PF74 acts as a competitive inhibitor, disrupting the interaction of the capsid with both CPSF6 and NUP153.[10][11] The mechanism of PF74 is bimodal and concentration-dependent; at lower concentrations, it primarily interferes with nuclear entry, while at higher concentrations, it can induce premature capsid disassembly.[12][13]

Quantitative Analysis of Molecular Interactions

The affinity of PF74, CPSF6, and NUP153 for the HIV-1 capsid has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). It is crucial to note that the binding affinity is significantly higher for the assembled CA hexamer compared to the CA monomer, highlighting the importance of the quaternary structure in forming the binding pocket.[4][5][7][8][14]

Table 1: Binding Affinities (Kd) of PF74 and Host Factors to HIV-1 Capsid

| Ligand | Form of Capsid Protein | Method | Binding Affinity (Kd) | Reference(s) |

| PF74 | CA Hexamer | ITC | ~0.1 µM | |

| CA Monomer | ITC | >10-fold weaker than hexamer | [5][8][14] | |

| CPSF6 (peptide 313-327) | CA Hexamer | ITC | 83 µM - 100 µM | [14] |

| CA NTD (monomer) | ITC | 362 µM - 1170 µM | [14] | |

| CA Hexamer | SPR | ~71 µM | [15] | |

| NUP153 (peptide 1409-1423) | CA Hexamer | SPR | ~131 µM | [15] |

| CA Hexamer | ITC | Weak binding (~50 to 500 μM) | [10] |

Table 2: Antiviral Activity of PF74

| Cell Line | Assay | IC50 / EC50 | Reference(s) |

| HEK293T | Single-round infectivity | IC50: 1.5 µM ((S)-PF74) | [6] |

| HEK293T | Single-round infectivity | IC50: 19 µM ((R)-PF74) | [6] |

| TZM-GFP | HIV-1 NL4-3 infection | EC50: 0.70 µM | [3] |

| Various | HIV-1 replication | EC50: 1.239 ± 0.257 µM | [12] |

Experimental Methodologies

A variety of experimental techniques are employed to study the intricate interactions between the HIV-1 capsid, host factors, and small molecule inhibitors like PF74. Below are detailed protocols for some of the key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][16]

Protocol for HIV-1 CA-NTD and CPSF6 Peptide Interaction:

-

Protein and Peptide Preparation:

-

Express and purify the N-terminal domain of HIV-1 CA (residues 1-151).

-

Synthesize the CA-binding peptide of CPSF6 (residues 313-327).

-

Dialyze both the protein and peptide extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[17]

-

Determine the precise concentrations of the protein and peptide solutions.

-

-

ITC Experiment Setup:

-

Titration and Data Acquisition:

-

Perform a series of small injections (e.g., 2-5 µL) of the CPSF6 peptide into the CA-NTD solution.

-

Record the heat change after each injection until the binding reaction reaches saturation.

-

Perform a control experiment by injecting the peptide into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of molecular interactions. It is widely used to determine the kinetics (association and dissociation rates) and affinity of interactions.[18][19]

Protocol for PF74 and Immobilized HIV-1 CA Interaction:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize purified HIV-1 CA protein onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection and Binding Analysis:

-

Prepare a series of dilutions of PF74 in a suitable running buffer (e.g., HBS-EP).

-

Inject the PF74 solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections using a mild regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized CA) to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cyclosporine A (CsA) Washout Assay for HIV-1 Uncoating

This cell-based assay is used to monitor the kinetics of HIV-1 capsid uncoating in infected cells. It relies on the restrictive activity of TRIM-CypA in owl monkey kidney (OMK) cells, which is inhibited by Cyclosporine A (CsA).[1][20]

Protocol:

-

Cell and Virus Preparation:

-

Plate OMK cells in a multi-well plate.

-

Produce a GFP-reporter HIV-1 virus stock.

-

-

Infection and CsA Treatment:

-

Infect the OMK cells with the HIV-1 GFP reporter virus in the presence of CsA. CsA prevents TRIM-CypA from binding to the viral capsid, allowing infection to proceed.

-

-

CsA Washout and Time Course:

-

At various time points post-infection, wash out the CsA from different wells. This allows TRIM-CypA to bind to any remaining intact (coated) viral capsids, thereby restricting their infection.

-

Continue to incubate the cells.

-

-

Flow Cytometry Analysis:

-

At a fixed time post-infection (e.g., 48 hours), harvest the cells from all wells.

-

Analyze the percentage of GFP-positive cells in each well by flow cytometry. The increase in GFP-positive cells at later washout time points reflects the progression of uncoating, as more viruses will have shed their capsids and become insensitive to TRIM-CypA restriction.

-

-

Data Analysis:

-

Plot the percentage of infected cells against the time of CsA washout. The resulting curve represents the kinetics of HIV-1 uncoating.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Conclusion and Future Directions

The interaction of the HIV-1 capsid with host factors CPSF6 and NUP153 is a critical nexus in the early stages of viral replication. The small molecule PF74 provides a powerful tool to probe these interactions and serves as a lead compound for the development of a new class of antiretroviral drugs targeting the viral capsid. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the intricate molecular mechanisms governing HIV-1 infection and to design novel therapeutic interventions.

Future research will likely focus on obtaining high-resolution structural information of the capsid in complex with full-length host factors within a cellular context. Furthermore, a deeper understanding of the spatiotemporal dynamics of these interactions in different cell types, particularly primary immune cells, will be crucial for the development of capsid-targeting inhibitors with improved efficacy and a high barrier to resistance.

References

- 1. The CsA washout assay to detect HIV-1 uncoating in infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]

- 8. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining the HIV Capsid Binding Site of Nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The capsid lattice engages a bipartite NUP153 motif to mediate nuclear entry of HIV-1 cores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of HIV-1 uncoating in human microglial cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis of PF-74 Binding to the HIV-1 CA Hexamer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and biophysical interactions between the small molecule inhibitor PF-3450074 (PF74) and the hexameric capsid (CA) protein of the Human Immunodeficiency Virus-1 (HIV-1). Understanding this interaction is pivotal for the development of novel antiretroviral therapies targeting the viral capsid.

Quantitative Analysis of PF74 Binding Affinity

The binding affinity of PF74 to various forms of the HIV-1 CA protein has been quantified using several biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and equilibrium dialysis. The data consistently demonstrates that PF74 exhibits a significantly higher affinity for the assembled CA hexamer compared to the monomeric or isolated domain forms of the protein. This preferential binding to the assembled capsid is a key aspect of its mechanism of action.[1][2][3]

| Analyte 1 | Analyte 2 | Technique | Dissociation Constant (Kd) | Reference |

| PF74 | Disulfide-stabilized CA Hexamer | Isothermal Titration Calorimetry (ITC) | 262 nM | Bhattacharya et al., 2014[1] |

| PF74 | Wild-type CA Hexamer (14C/45C) | Isothermal Titration Calorimetry (ITC) | 50 nM | Price et al., 2014 |

| PF74 | Wild-type CA Hexamer (14C/45C) | Equilibrium Dialysis | 86 ± 26 nM | Price et al., 2014 |

| PF74 | Unassembled full-length CA | Isothermal Titration Calorimetry (ITC) | ~4 µM | Bhattacharya et al., 2014[1] |

| PF74 | Isolated CA N-terminal domain (NTD) | Isothermal Titration Calorimetry (ITC) | ~4 µM | Bhattacharya et al., 2014[1] |

| PF74 | 4Mut CA Hexamer | Isothermal Titration Calorimetry (ITC) | 220 nM | Zhou et al., 2015 |

| PF74 | 4Mut CA Hexamer | Equilibrium Dialysis | 232 ± 68 nM | Zhou et al., 2015 |

| PF74 | 5Mut CA Hexamer | Isothermal Titration Calorimetry (ITC) | 720 nM | Zhou et al., 2015 |

Structural Insights into the PF74 Binding Site

X-ray crystallography and cryo-electron microscopy (cryo-EM) have elucidated the atomic-level details of the PF74 binding site on the CA hexamer.[1][2][4][5] PF74 binds to a preformed pocket at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer within the same hexamer.[1][2][4] This binding site is also recognized by host factors such as CPSF6 and NUP153, explaining the competitive nature of PF74's inhibitory action.[6]

The binding of PF74 involves a network of hydrogen bonds and hydrophobic interactions. Key residues in the CA hexamer that interact with PF74 include Gln63 and Lys70 from the NTD of one subunit, and Arg173 from the CTD of the neighboring subunit.[2][4] The indole (B1671886) moiety of PF74 plays a crucial role in bridging these two domains.[2]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of PF74 binding to the CA hexamer.

Methodology:

-

Protein Preparation: Purified, disulfide-stabilized HIV-1 CA hexamers are dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The protein concentration is determined spectrophotometrically.

-

Ligand Preparation: A stock solution of PF74 is prepared in 100% DMSO and then diluted into the ITC buffer to a final concentration of approximately 10-20 times the expected Kd. The final DMSO concentration in the injectant is matched in the protein solution to minimize heat of dilution effects.

-

ITC Experiment:

-

The sample cell of the microcalorimeter is loaded with the CA hexamer solution (typically 20-50 µM).

-

The injection syringe is filled with the PF74 solution (typically 200-500 µM).

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of injections (e.g., 2-5 µL) of the PF74 solution into the sample cell are carried out, and the heat change associated with each injection is measured.

-

-

Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of PF74 to CA hexamer. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

X-ray Crystallography of the PF74-CA Hexamer Complex

Objective: To determine the three-dimensional structure of PF74 in complex with the HIV-1 CA hexamer at atomic resolution.

Methodology:

-

Protein Crystallization: Crystals of the disulfide-stabilized CA hexamer are grown by vapor diffusion. A typical crystallization condition is mixing the protein solution (e.g., 10 mg/mL in 20 mM Tris-HCl pH 8.0, 150 mM NaCl) with a reservoir solution (e.g., 0.1 M MES pH 6.5, 12% PEG 20,000).

-

Soaking: The grown crystals are transferred to a solution containing a saturating concentration of PF74 (e.g., 1 mM) and incubated for a defined period (e.g., 24 hours) to allow the small molecule to diffuse into the crystal and bind to the CA hexamer.

-

Cryo-protection and Data Collection: The PF74-soaked crystals are briefly transferred to a cryo-protectant solution (e.g., reservoir solution supplemented with 20% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined CA hexamer structure as a search model. The PF74 molecule is then built into the resulting electron density map, and the entire complex is refined to produce the final atomic model.

Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis

Objective: To determine the structure of the PF74-CA hexamer complex in a near-native, hydrated state.

Methodology:

-

Sample Preparation: A solution of purified CA hexamers is mixed with PF74 at a concentration sufficient to ensure saturation of the binding sites.

-

Grid Preparation and Vitrification: A small volume (e.g., 3 µL) of the PF74-CA hexamer complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected automatically.

-

Image Processing and 3D Reconstruction:

-

Individual particle images (projections of the PF74-CA hexamer complex) are picked from the micrographs.

-

The particles are then subjected to 2D classification to remove noise and select for high-quality particle images.

-

An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D reconstruction of the PF74-CA hexamer complex.

-

Visualizations

Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystallography.

Logical Relationship of PF74's Mechanism of Action

Caption: Mechanism of Action of PF74.

References

- 1. pnas.org [pnas.org]

- 2. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two structural switches in HIV-1 capsid regulate capsid curvature and host factor binding - PMC [pmc.ncbi.nlm.nih.gov]

The PI3K/AKT/mTOR Pathway: A Core Signaling Axis in Cancer and a Key Target for Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Given its central role, it is one of the most frequently dysregulated signaling cascades in human cancers, making it a highly attractive target for therapeutic intervention.[1][4][5] Hyperactivation of the PI3K/AKT/mTOR pathway, often driven by mutations in its core components, contributes significantly to carcinogenesis, tumor progression, and the development of resistance to treatment.[4] This guide provides a detailed overview of the pathway, its role in oncology, quantitative data on targeted inhibitors, and key experimental protocols for its investigation.

The PI3K/AKT/mTOR Signaling Cascade

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors by extracellular signals like growth factors.[5] This activation recruits and stimulates Class I PI3Ks, which are heterodimeric enzymes composed of a regulatory (p85) and a catalytic (p110) subunit.[6][7]

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][8] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a crucial negative regulator by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[3][4][6]

Once recruited to the membrane, AKT is fully activated through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (primarily by mTOR Complex 2, mTORC2).[6] Activated AKT then phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins like BAD and activation of transcription factors that promote survival.

-

Cell Proliferation and Growth: Activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[6]

mTOR, a serine/threonine kinase, is a central component of two distinct protein complexes: mTORC1 and mTORC2.[1] While mTORC2 is involved in the upstream activation of AKT, mTORC1 acts downstream, integrating signals related to nutrients, energy status, and growth factors to control protein synthesis and cell growth.[1][6]

Caption: The PI3K/AKT/mTOR signaling pathway and its core components.

Therapeutic Targeting and Quantitative Data

The central role of the PI3K/AKT/mTOR pathway in cancer has spurred the development of numerous inhibitors.[5][9][10] Therapeutic strategies include pan-PI3K inhibitors, isoform-selective PI3K inhibitors, AKT inhibitors, and mTOR inhibitors (including "rapalogs" and newer ATP-competitive mTORC1/2 inhibitors).[1][5][11] The selection of an appropriate inhibitor often depends on the specific genetic alterations within a patient's tumor.[12][13] For example, tumors with PIK3CA mutations may show preferential sensitivity to PI3Kα-specific inhibitors like Alpelisib.[13][14]

Quantitative Data: In Vitro Inhibitor Potency

The following table summarizes the in vitro potency (IC₅₀) of selected small molecule inhibitors against key kinases in the pathway.

| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |

| Buparlisib | Pan-PI3K | 52 | 166 | 116 | 262 | - | [12] |

| Alpelisib | PI3Kα-selective | 4.6 | 1,156 | 290 | 250 | - | [14] |

| DS-7423 | Dual PI3K/mTOR | 15.6 | 1,143 | 262 | 249 | 34.9 | [15] |

| Compound 6f | Dual BTK/PI3Kδ | - | - | 170 | - | - | [16] |

Clinical Trial Data: Novel mTORC1/2 Inhibitor

Recent clinical trials continue to explore next-generation inhibitors. The table below presents efficacy data for Onatasertib, a novel TORC1/2 inhibitor, in combination with an anti-PD-1 antibody in patients with cervical cancer.[17]

| Efficacy Endpoint | Value (n=30) | 95% Confidence Interval |

| Overall Response Rate (ORR) | 53.3% | 34.3% - 71.7% |

| Complete Response (CR) | 13.3% | - |

| Partial Response (PR) | 40.0% | - |

| Data from the TORCH-2 phase 1/2 trial.[17] |

Key Experimental Protocols

Investigating the PI3K/AKT/mTOR pathway requires a combination of techniques to measure protein expression, phosphorylation status, enzyme activity, and cellular responses to inhibitors.

Western Blotting for Pathway Activation

Western blotting is used to detect changes in the levels of specific proteins and their phosphorylation status, which serves as a robust biomarker for pathway activity.[15][18] A decrease in the ratio of a phosphorylated protein (e.g., p-AKT) to its total protein level indicates pathway inhibition.[15]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) and allow them to adhere. Treat with inhibitors or stimuli for the desired time. Include appropriate vehicle and untreated controls.[19]

-

Protein Extraction:

-

Place plates on ice, aspirate the medium, and wash cells once with ice-cold Phosphate Buffered Saline (PBS).[15]

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[15][18]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[15]

-

Collect the supernatant containing the total protein.[19]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15][19]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[15][19]

-

SDS-PAGE: Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).[15][19] Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for the target proteins (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6) diluted in blocking buffer.[15][18][21]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][18]

-

Detection: After final washes with TBST, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18][19]

Caption: A generalized experimental workflow for Western blot analysis.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with pathway inhibitors.[22][23] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[22][23]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[24][25]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[25]

-

MTT Addition:

-

Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22][24][25]

-

Solubilization:

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[22]

-

Data Analysis: Subtract the background absorbance from a media-only control. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Caption: Key steps of the MTT assay for cell viability assessment.

In Vitro Kinase Assay

In vitro kinase assays directly measure the activity of a purified kinase and its inhibition by a compound.[9] These assays are crucial for determining the direct potency (e.g., IC₅₀) of a drug on its target enzyme.

Protocol (Example using ADP-Glo™ Luminescent Assay for PI3K):

-

Reagent Preparation: Prepare the PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA) and the lipid substrate (e.g., PIP2).[26]

-

Kinase Reaction Setup:

-

In a microplate, add the purified PI3K enzyme diluted in the reaction buffer/lipid substrate mixture.[26]

-

Add the inhibitor compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and simultaneously deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

This reagent contains a thermostable luciferase that is activated by the ADP produced in the kinase reaction.

-

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[26]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer research and a validated target for therapy.[2][27] While inhibitors of this pathway have shown clinical promise, challenges such as on-target toxicities and intrinsic or acquired resistance mechanisms remain.[10][12] Future research will focus on developing more selective inhibitors, identifying predictive biomarkers to guide patient selection, and designing rational combination therapies to overcome resistance and enhance anti-tumor activity.[2][10] A thorough understanding of the pathway's complexities, coupled with robust experimental validation, is essential for advancing these next-generation cancer treatments.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. scilit.com [scilit.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. onclive.com [onclive.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. benchchem.com [benchchem.com]

- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 21. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. broadpharm.com [broadpharm.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. promega.es [promega.es]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the H74 Monoclonal Antibody and its Target Protein, B7-H4 (VTCN1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The H74 monoclonal antibody targets B7-H4 (also known as B7S1, B7x, or VTCN1), a critical immune checkpoint protein. B7-H4 is a member of the B7 superfamily and functions as a negative regulator of T-cell mediated immunity.[1][2] Its expression is limited in normal tissues but is notably upregulated in a variety of solid tumors, including breast, ovarian, lung, and renal cell carcinomas, where it is often associated with a poor prognosis.[1][3][4] This overexpression by tumor cells and tumor-associated macrophages is a mechanism of immune evasion, making B7-H4 an attractive target for cancer immunotherapy.[4] The H74 antibody is a valuable research tool for the detection and characterization of B7-H4, primarily in flow cytometry applications.[5][6][7][8] This guide provides a comprehensive overview of the H74 monoclonal antibody, its target protein B7-H4, associated signaling pathways, and detailed experimental protocols.

The Target Protein: B7-H4 (VTCN1)

B7-H4 is a type I transmembrane protein that plays a significant role in adaptive immunity.[1] It delivers an inhibitory signal to T-cells, leading to decreased proliferation, cell cycle arrest, and reduced cytokine production, including IL-2 and IFN-γ.[2][4] While the precise receptor for B7-H4 on T-cells remains to be definitively identified, its immunosuppressive function is well-documented.[7]

Role in Cancer

The aberrant expression of B7-H4 on tumor cells and tumor-associated macrophages contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4] High levels of B7-H4 expression have been correlated with increased tumor aggressiveness and reduced patient survival in several cancer types.[4] This makes B7-H4 a compelling target for the development of novel cancer therapies, including monoclonal antibodies and antibody-drug conjugates.[9]

B7-H4 Signaling Pathway

The B7-H4 signaling pathway is primarily characterized by its negative regulation of T-cell function. Upon engagement with its yet-to-be-fully-identified receptor on activated T-cells, B7-H4 initiates a signaling cascade that culminates in the inhibition of T-cell proliferation and cytokine secretion.[2] In the context of cancer, tumor cells can upregulate B7-H4 expression, which is believed to be influenced by cytokines such as IL-6 and IL-10 within the tumor microenvironment.[10] This interaction suppresses the anti-tumor immune response.

The H74 Monoclonal Antibody

The H74 clone is a mouse monoclonal antibody specific for human B7-H4.[6] It is a valuable tool for researchers studying the expression and function of B7-H4.

Quantitative Data

Currently, specific quantitative data for the H74 monoclonal antibody, such as binding affinity (Kd), is not widely available in the public domain. The primary application and available data focus on its use in flow cytometry for the qualitative and semi-quantitative detection of B7-H4 expression on cells.

| Parameter | Value | Reference |

| Target | Human B7-H4 (B7S1, B7x, VTCN1) | [6] |

| Isotype | Mouse IgG | [11] |

| Clonality | Monoclonal | [6] |

| Clone | H74 | [6] |

| Purity | >90% as determined by SDS-PAGE | [6] |

| Recommended Application | Flow Cytometry | [5][6][7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the H74 monoclonal antibody.

Flow Cytometry

Flow cytometry is the most common application for the H74 antibody, used to identify and quantify cell populations expressing B7-H4.[5][6][7][8]

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension from whole blood, cell culture, or dissociated tissue.[12] For adherent cells, use trypsin or a cell scraper.[13]

-

Wash the cells with cold phosphate-buffered saline (PBS) or a suitable flow cytometry staining buffer (e.g., PBS with 0.5% BSA).[14] Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[12]

-

Resuspend the cell pellet in flow cytometry staining buffer to a concentration of 1 x 10^7 cells/mL.[12]

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.[13]

-

(Optional but recommended) To block non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes at room temperature.

-